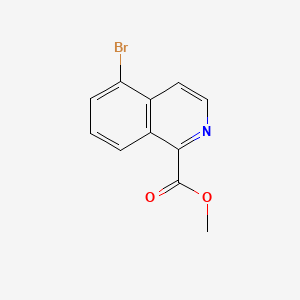

Methyl 5-bromoisoquinoline-1-carboxylate

描述

Significance of Isoquinoline (B145761) Core Structures in Modern Synthetic and Medicinal Chemistry Research

The isoquinoline scaffold, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and drug discovery. rsc.orgnih.gov This core is a fundamental component in a vast number of naturally occurring alkaloids, many of which exhibit potent biological activities. nih.govnumberanalytics.comnumberanalytics.com Historically, the isolation of morphine from the opium poppy in the 19th century marked the beginning of extensive scientific interest in this class of compounds. nih.gov

Isoquinoline alkaloids are known to possess a wide spectrum of pharmacological properties, including analgesic, antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects. numberanalytics.comrsc.org Compounds such as morphine and codeine are well-established analgesics, while berberine (B55584) has demonstrated significant antimicrobial and anticancer activities. numberanalytics.com The structural diversity and therapeutic importance of these natural products have inspired generations of synthetic and medicinal chemists to develop new drugs and explore novel biological activities. rsc.orgnih.gov The isoquinoline framework serves as an essential template for drug design, with at least 38 isoquinoline-based drugs currently in clinical use or trials for a wide range of diseases. nih.gov

The biosynthesis of these alkaloids often originates from amino acids, and their complex structures present considerable challenges and opportunities in organic synthesis. numberanalytics.comyoutube.com Consequently, the development of efficient and sustainable methods for constructing and functionalizing the isoquinoline skeleton remains an active and important area of chemical research. rsc.orgnih.gov

Position of Halogenated Isoquinolines as Versatile Synthetic Intermediates and Building Blocks

Halogenated isoquinolines, particularly those containing bromine or chlorine, are highly valuable as versatile intermediates in organic synthesis. acs.org The introduction of a halogen atom onto the isoquinoline ring provides a reactive handle for a wide range of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. acs.orgorgsyn.org The carbon-halogen bond can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds, allowing for the precise modification of the isoquinoline scaffold. acs.org

The utility of halogenated isoquinolines is prominently demonstrated in their application as substrates for well-established reactions such as the Suzuki, Sonogashira, and Stille couplings. acs.org These reactions enable the introduction of a diverse array of substituents, including aryl, alkyl, and alkynyl groups, onto the isoquinoline core. The differentiated reactivity of various halogens (e.g., iodine being more reactive than bromine, which is more reactive than chlorine) can be exploited for sequential, site-selective functionalization, providing a powerful strategy for building complex molecules. nih.gov

The synthesis of these halogenated building blocks has also been an area of significant research. Methods have been developed for the direct and regioselective halogenation of the isoquinoline core, providing access to specific isomers that can be used to create targeted derivatives. acs.orgorgsyn.org For instance, 5-bromoisoquinoline (B27571) is a key building block for many pharmacologically active compounds, participating in transition-metal couplings and Grignard reactions. orgsyn.org This versatility makes halogenated isoquinolines indispensable tools for medicinal chemists and synthetic chemists in the development of new materials and therapeutic agents. acs.orgnih.gov

Overview of Methyl 5-bromoisoquinoline-1-carboxylate's Role in Chemical Synthesis and Scaffold Derivatization

This compound emerges as a bifunctional synthetic intermediate, combining the reactivity of a halogenated aromatic ring with that of an ester. This specific arrangement of functional groups allows for a two-pronged approach to molecular derivatization.

The bromine atom at the C-5 position is the primary site for cross-coupling reactions. This position is synthetically accessible; for example, unsubstituted isoquinoline can be directly brominated at the 5-position using N-bromosuccinimide. orgsyn.org In this compound, this bromo group can be readily displaced or coupled using palladium-catalyzed reactions to introduce new substituents and build molecular complexity. acs.orgnih.gov

The methyl ester at the C-1 position offers a different set of synthetic possibilities. This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or various functional groups. Alternatively, it can be reduced to a primary alcohol. The presence of the ester at the 1-position is significant, as isoquinoline-1-carboxaldehyde derivatives have been used to synthesize compounds with antineoplastic activity. researchgate.net

The combination of these two functional groups on a single scaffold allows for sequential or orthogonal synthetic strategies. A researcher could first perform a Suzuki coupling at the C-5 position to introduce a new aryl group and then hydrolyze the ester at C-1 to an acid, which could then be coupled with an amine to form an amide. This step-wise approach enables the systematic construction of highly decorated isoquinoline libraries for screening in drug discovery programs. The compound serves as a key building block for accessing novel chemical space around the privileged isoquinoline core.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1330750-67-8 | apolloscientific.co.uk |

| MDL Number | MFCD19981746 | apolloscientific.co.uk |

| Molecular Formula | C₁₁H₈BrNO₂ | sigmaaldrich.com |

| Molecular Weight | 266.09 g/mol | N/A |

Table 2: Key Reactions for Derivatization

| Functional Group | Position | Potential Reactions |

| Bromo | C-5 | Suzuki Coupling, Sonogashira Coupling, Stille Coupling, Buchwald-Hartwig Amination, Heck Reaction |

| Methyl Ester | C-1 | Hydrolysis (to Carboxylic Acid), Amidation (with Amines), Reduction (to Alcohol), Grignard Reaction |

Academic Research Scope and Hierarchical Structure of the Outline

This article is structured to provide a focused and hierarchical examination of this compound, beginning with a broad context and progressively narrowing to the specific attributes of the compound. The outline is designed to first establish the foundational importance of the parent isoquinoline scaffold in chemical and medicinal science (Section 1.1). It then proceeds to a more specific subclass, the halogenated isoquinolines, to explain their general synthetic utility (Section 1.2). This contextual background is crucial for appreciating the specific role and potential of the title compound.

The core of the article (Section 1.3) is dedicated exclusively to this compound, analyzing its synthetic value based on its distinct functional groups. This section synthesizes information based on the known reactivity of its constituent parts—the brominated aromatic system and the carboxylate ester. The subsequent inclusion of data tables serves to present critical information in a concise and accessible format. This hierarchical approach ensures that the reader gains a comprehensive understanding, from the general significance of the chemical class to the specific applications and synthetic potential of the molecule , all within the strict confines of advanced chemical research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 5-bromoisoquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)10-8-3-2-4-9(12)7(8)5-6-13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCILQBXGZOWWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801212082 | |

| Record name | 1-Isoquinolinecarboxylic acid, 5-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801212082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-67-8 | |

| Record name | 1-Isoquinolinecarboxylic acid, 5-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isoquinolinecarboxylic acid, 5-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801212082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of Methyl 5 Bromoisoquinoline 1 Carboxylate

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the 5-position of the isoquinoline (B145761) ring is amenable to various transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. arkat-usa.orgajouronline.comrsc.orgrsc.org For Methyl 5-bromoisoquinoline-1-carboxylate, this reaction allows for the introduction of a variety of aryl, heteroaryl, or vinyl substituents at the C-5 position.

The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a suitable phosphine ligand, and a base, such as sodium carbonate or potassium phosphate. The choice of solvent, temperature, and reaction time can influence the efficiency of the coupling. A general representation of the Suzuki-Miyaura coupling of this compound is shown below:

Illustrative Suzuki-Miyaura Coupling Reaction Conditions

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | High |

| Pyridine-3-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 90 | Moderate to High |

Note: The data in this table is illustrative and represents typical conditions for Suzuki-Miyaura couplings of aryl bromides. Specific yields for the coupling of this compound would require experimental validation.

Heck and Sonogashira Coupling Reactions with Unsaturated Substrates

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene, leading to the formation of a substituted alkene. libretexts.orgorganic-chemistry.orgnih.govnih.govrsc.orgmdpi.com This reaction can be applied to this compound to introduce alkenyl groups at the C-5 position. Typical catalysts include palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0) with phosphine ligands, and a base like triethylamine is commonly used.

The Sonogashira coupling, on the other hand, involves the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide. ajouronline.comrsc.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netjcsp.org.pk This reaction allows for the introduction of alkynyl moieties onto the isoquinoline core at the C-5 position, which can serve as a handle for further transformations such as click chemistry or cyclization reactions.

Illustrative Heck and Sonogashira Coupling Reaction Conditions

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Heck Reaction | ||||

| Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 |

| Styrene | Pd₂(dba)₃ / PPh₃ | K₂CO₃ | Acetonitrile | 80 |

| Sonogashira Reaction | ||||

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp to 50 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 60 |

Note: The data in this table is illustrative and represents typical conditions for Heck and Sonogashira couplings of aryl bromides. Specific outcomes for this compound would depend on experimental investigation.

Other Advanced Cross-Coupling Methodologies (e.g., Buchwald-Hartwig Amination, Kumada, Negishi)

Beyond the Suzuki, Heck, and Sonogashira reactions, other advanced cross-coupling methodologies can be employed to further functionalize this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgwikipedia.orgacsgcipr.orgorganic-chemistry.orgnih.gov This reaction is particularly valuable for synthesizing a wide range of 5-aminoisoquinoline derivatives. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and accommodating various amine substrates.

The Kumada coupling utilizes a nickel or palladium catalyst to couple an organohalide with a Grignard reagent (organomagnesium halide). arkat-usa.orgwikipedia.orgorganic-chemistry.orgchem-station.comnih.govnih.govrhhz.net This reaction provides an alternative route for the formation of carbon-carbon bonds.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by nickel or palladium. researchgate.netorganic-chemistry.orgwikipedia.orgnih.govchemrxiv.org Organozinc reagents are often more tolerant of functional groups compared to Grignard reagents, expanding the scope of possible transformations.

Transformations Involving the Methyl Ester Moiety

The methyl ester group at the C-1 position of this compound is a versatile handle for further synthetic modifications.

Hydrolysis to Carboxylic Acids for Further Functionalization

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-bromoisoquinoline-1-carboxylic acid, under either acidic or basic conditions. datapdf.com The resulting carboxylic acid is a key intermediate that can be used in a variety of subsequent reactions. For example, it can be converted to an acid chloride, which can then react with a wide range of nucleophiles. It can also participate in amide bond formation reactions (vide infra) or be used in decarboxylation reactions to introduce a hydrogen atom at the C-1 position.

Transesterification and Amidation Reactions for Diverse Ester/Amide Derivatives

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.netmasterorganicchemistry.com This reaction allows for the conversion of the methyl ester of this compound into a variety of other esters by reacting it with different alcohols under acidic or basic catalysis. This is a useful strategy for modifying the physical and chemical properties of the molecule.

Amidation involves the reaction of the methyl ester with an amine to form an amide. nih.govnih.govlibretexts.orgyoutube.com While direct amidation of esters can be challenging, it can be facilitated by heating or by using specific catalysts. A more common approach is to first hydrolyze the ester to the carboxylic acid and then couple it with an amine using a suitable coupling agent. This two-step process provides access to a wide array of 5-bromoisoquinoline-1-carboxamides.

Illustrative Ester and Amide Formation Conditions

| Transformation | Reagent | Catalyst/Coupling Agent | Solvent | Conditions |

|---|---|---|---|---|

| Transesterification | Ethanol | H₂SO₄ (catalytic) | Ethanol | Reflux |

| Benzyl alcohol | NaOMe (catalytic) | Benzyl alcohol | Heat | |

| Amidation (from Carboxylic Acid) | Aniline | DCC/DMAP | Dichloromethane | Room Temperature |

| Piperidine | HATU/DIPEA | DMF | Room Temperature |

Note: The data in this table is illustrative and represents general conditions for these transformations. The specific conditions for this compound would need to be optimized experimentally.

Selective Reduction to Alcohol and Aldehyde Functionalities

The ester functionality at the C-1 position of this compound is a key site for synthetic modification, particularly through reduction. The selective transformation of the methyl ester to either the primary alcohol, (5-bromoisoquinolin-1-yl)methanol, or the aldehyde, 5-bromoisoquinoline-1-carbaldehyde, allows for the introduction of new functional handles and subsequent derivatization.

Reduction to Primary Alcohol

The reduction of the methyl ester to the corresponding primary alcohol is a standard transformation. Powerful hydride reagents are typically required for this conversion, as esters are less reactive than aldehydes or ketones. libretexts.orglibretexts.org Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of readily reducing esters, carboxylic acids, amides, and other functional groups to alcohols or amines. masterorganicchemistry.comharvard.edu The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon, ultimately leading to the formation of a primary alcohol after an aqueous workup. stackexchange.comucalgary.ca

Sodium borohydride (NaBH₄) is a milder and more selective reducing agent that typically does not reduce esters under standard conditions (e.g., in methanol (B129727) or ethanol). libretexts.orgcommonorganicchemistry.comacs.org However, its reactivity can be enhanced by using it in combination with certain additives or in specific solvent systems. For instance, the use of NaBH₄ with Lewis acids like CeCl₃ or in a THF-methanol system can facilitate the reduction of aromatic methyl esters to their corresponding alcohols. researchgate.netresearchgate.net This approach offers a safer and more chemoselective alternative to LiAlH₄, potentially leaving other functional groups untouched. researchgate.net

| Reagent | Typical Solvent | General Reactivity | Expected Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Strong, non-selective. Reduces esters, acids, amides, nitriles. | (5-bromoisoquinolin-1-yl)methanol |

| Sodium Borohydride (NaBH₄) / Methanol | Methanol, Ethanol | Mild, selective. Does not typically reduce esters. | No reaction |

| Sodium Borohydride (NaBH₄) / Lewis Acid (e.g., CeCl₃) | Ethanol, Methanol | Enhanced reactivity. Reduces esters chemoselectively. | (5-bromoisoquinolin-1-yl)methanol |

| Sodium Borohydride (NaBH₄) / THF-Methanol | Tetrahydrofuran (THF), Methanol | Enhanced reactivity. Reduces aromatic esters. researchgate.net | (5-bromoisoquinolin-1-yl)methanol |

Reduction to Aldehyde

The selective reduction of an ester to an aldehyde is a more challenging transformation because the aldehyde product is more reactive towards hydride reagents than the starting ester. libretexts.org This often leads to over-reduction to the primary alcohol. To achieve this selectivity, sterically hindered and less reactive hydride reagents are employed, typically at low temperatures to control reactivity. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. At low temperatures (e.g., -78 °C), DIBAL-H can reduce esters to a hemiacetal intermediate which, upon aqueous workup, hydrolyzes to the desired aldehyde.

Alternative modern methods for the direct reduction of carboxylic acids (from which the ester is derived) to aldehydes have been developed, such as visible-light photoredox catalysis using hydrosilanes. rsc.orgresearchgate.net These methods offer mild conditions and high functional group tolerance. rsc.org

Reactivity at the Isoquinoline Nitrogen Atom

The lone pair of electrons on the sp²-hybridized nitrogen atom of the isoquinoline core imparts basic and nucleophilic character, making it a key site for chemical modification.

The isoquinoline nitrogen can readily react with electrophiles, such as alkyl halides, to form N-alkylated isoquinolinium salts. nih.gov This process, known as N-alkylation or quaternization, converts the neutral isoquinoline into a positively charged species. acsgcipr.orgbeilstein-journals.org The reaction typically proceeds via an Sₙ2 mechanism where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group. acsgcipr.org

The formation of these quaternary ammonium (B1175870) salts significantly alters the electronic properties of the isoquinoline ring system. The permanent positive charge makes the ring much more electron-deficient, which can influence its reactivity in subsequent reactions, for example, by activating it towards nucleophilic attack or deactivating it towards electrophilic substitution. The choice of alkylating agent can be varied to introduce a wide range of substituents at the nitrogen atom.

| Alkylating Agent (R-X) | Product Name | Typical Conditions |

|---|---|---|

| Methyl iodide (CH₃I) | 5-Bromo-1-(methoxycarbonyl)-2-methylisoquinolin-2-ium iodide | Solvent-free or in acetonitrile, room temperature |

| Ethyl bromide (CH₃CH₂Br) | 5-Bromo-2-ethyl-1-(methoxycarbonyl)isoquinolin-2-ium bromide | Acetonitrile or DMF, heating |

| Benzyl chloride (BnCl) | 2-Benzyl-5-bromo-1-(methoxycarbonyl)isoquinolin-2-ium chloride | Acetonitrile or toluene, heating |

The nitrogen atom of the isoquinoline ring can be oxidized to form an isoquinoline N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). Research on the parent 5-bromoisoquinoline (B27571) has shown that it can be converted to the corresponding N-oxide by treatment with m-CPBA, followed by reaction with acetic anhydride. chemicalbook.com This suggests a high likelihood of success for a similar transformation on this compound.

The resulting N-oxide is a versatile intermediate. The N-O bond alters the electronic distribution of the ring system, making the C-1 position (α to the nitrogen) susceptible to nucleophilic attack. It also modifies the directing effects for electrophilic substitution on the carbocyclic ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Core

The isoquinoline scaffold contains two fused rings: a pyridine (B92270) ring, which is electron-deficient, and a benzene (B151609) ring, which is comparatively electron-rich. This electronic dichotomy governs the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (EAS)

Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling Reactions

The C-5 bromine atom on the isoquinoline core is a key functional handle for nucleophilic aromatic substitution (SNAr) and, more significantly, for transition-metal-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org

SNAr reactions involve the displacement of a leaving group (in this case, bromide) on an aromatic ring by a nucleophile. byjus.comyoutube.comdalalinstitute.com The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.org The isoquinoline ring system itself is electron-withdrawing, which activates the attached benzene ring towards nucleophilic attack.

More versatile are palladium-catalyzed cross-coupling reactions, which provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this compound makes it an ideal substrate for reactions such as the Suzuki-Miyaura coupling (using boronic acids) and the Heck reaction (using alkenes). wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org These reactions allow for the introduction of a vast array of aryl, heteroaryl, vinyl, and alkyl groups at the C-5 position, enabling the synthesis of complex molecular architectures. libretexts.orgresearchgate.net

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product Type (at C-5) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl boronic acid (R-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 5-Aryl/Heteroaryl derivative |

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 5-Vinyl derivative |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 5-Alkynyl derivative |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / BINAP / NaOᵗBu | 5-Amino derivative |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 5-Aryl/Alkenyl derivative |

Cascade and Domino Reactions Utilizing this compound as a Key Component

Cascade and domino reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. nih.gov this compound is a well-suited substrate for the design of such reactions due to its array of distinct functional groups: the C-5 bromine for cross-coupling, the ester at C-1 for nucleophilic attack or modification, and the isoquinoline nitrogen for quaternization or catalysis.

A hypothetical cascade reaction could be initiated by a palladium-catalyzed coupling at the C-5 position. For instance, a Heck reaction with an appropriately functionalized alkene could introduce a side chain that subsequently participates in an intramolecular reaction. nih.govnih.gov For example, coupling with an alkene bearing a terminal nucleophile (e.g., an alcohol or amine) could lead to an intramolecular cyclization onto the ester at C-1, forming a new heterocyclic ring fused to the isoquinoline core.

Similarly, a domino reaction could involve an initial N-alkylation followed by a base-mediated intramolecular cyclization. The quaternization of the nitrogen would increase the acidity of protons on adjacent carbons (e.g., at C-8 or on an N-alkyl group), allowing for deprotonation and subsequent intramolecular attack on the ester carbonyl, leading to novel polycyclic structures.

Advanced Spectroscopic and Analytical Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for structural elucidation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Methyl 5-bromoisoquinoline-1-carboxylate would display distinct signals for each chemically unique proton. The aromatic protons on the isoquinoline (B145761) ring system would appear in the downfield region (typically δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing bromine atom and the heterocyclic nitrogen atom would further influence their chemical shifts. The protons on the benzene (B151609) ring portion (H-6, H-7, H-8) would exhibit coupling patterns (doublets and triplets) characteristic of a substituted aromatic ring. The protons on the pyridine (B92270) ring (H-3, H-4) would also show specific shifts and couplings. The methyl protons of the ester group (-OCH₃) would appear as a sharp singlet in the upfield region (typically δ 3.9-4.1 ppm), as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. openstax.org Generally, sp²-hybridized carbons of the aromatic isoquinoline ring would resonate in the δ 120-150 ppm range. openstax.org The carbonyl carbon (C=O) of the ester group is particularly distinct and would appear far downfield, typically between δ 160-170 ppm. openstax.org The carbon of the methyl ester group (-OCH₃) would be found in the upfield region, around δ 50-60 ppm. oregonstate.edu The carbon atom directly attached to the bromine (C-5) would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and analysis of similar structures. Actual experimental values may vary.

¹H NMR (in CDCl₃)| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 8.5 - 8.7 | Doublet (d) |

| H-4 | 7.9 - 8.1 | Doublet (d) |

| H-6 | 8.2 - 8.4 | Doublet (d) |

| H-7 | 7.6 - 7.8 | Triplet (t) |

| H-8 | 8.0 - 8.2 | Doublet (d) |

¹³C NMR (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 164 - 166 |

| C-1 | 140 - 142 |

| C-3 | 143 - 145 |

| C-4 | 122 - 124 |

| C-4a | 128 - 130 |

| C-5 | 118 - 120 |

| C-6 | 135 - 137 |

| C-7 | 129 - 131 |

| C-8 | 127 - 129 |

| C-8a | 136 - 138 |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning the signals and confirming the complex structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, such as between H-3 and H-4, and among H-6, H-7, and H-8, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would be used to definitively assign each protonated carbon by linking the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. mdpi.com For instance, the methyl protons (-OCH₃) would show a correlation to the carbonyl carbon (C=O) and the C-1 carbon of the isoquinoline ring, confirming the position of the ester group. mdpi.com Aromatic protons would show correlations to neighboring and quaternary carbons, helping to assign all carbon signals and confirm the substitution pattern. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It can be used to confirm the spatial arrangement of substituents.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight, allowing for the confirmation of its elemental formula (C₁₁H₈BrNO₂). uni.lu

The presence of a bromine atom is a key feature that would be readily identifiable in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragments, where two peaks of nearly equal intensity are observed, separated by 2 m/z units.

The predicted monoisotopic mass for C₁₁H₈BrNO₂ is 264.97385 Da. uni.lu Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺ and [M+Na]⁺. uni.lu Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would reveal characteristic losses. Potential fragmentation pathways could include the loss of the methoxy radical (•OCH₃) or the neutral loss of the entire methyl formate moiety.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₁₁H₈⁷⁹BrNO₂⁺ | 264.97330 |

| [M]⁺ | C₁₁H₈⁸¹BrNO₂⁺ | 266.97125 |

| [M+H]⁺ | C₁₁H₉⁷⁹BrNO₂⁺ | 265.98113 |

| [M+Na]⁺ | C₁₁H₈⁷⁹BrNNaO₂⁺ | 287.96307 |

Data sourced from prediction databases. uni.lu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is used to identify the functional groups present.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would show several characteristic absorption bands. The most prominent would be the strong C=O stretching vibration of the ester group, expected around 1715-1735 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations within the isoquinoline ring system would produce a series of bands in the 1450-1650 cm⁻¹ region. nih.gov Additionally, strong C-O stretching bands associated with the ester linkage would be visible in the 1000-1300 cm⁻¹ range. libretexts.org The C-Br stretch typically appears in the fingerprint region at lower wavenumbers, often between 500-650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. It would be particularly useful for observing the symmetric vibrations of the aromatic ring system, which may be weak or absent in the IR spectrum.

Table 3: Predicted Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H (Methyl) | Stretch | 2950 - 2990 | Medium-Weak |

| C=O (Ester) | Stretch | 1715 - 1735 | Strong |

| Aromatic C=C / C=N | Stretch | 1450 - 1650 | Medium-Strong |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state with high precision.

X-ray crystallography would confirm the connectivity of the atoms, providing exact bond lengths, bond angles, and torsion angles. mdpi.com It would reveal the planarity of the isoquinoline ring system and the conformation of the methyl carboxylate group relative to the ring. Furthermore, this analysis would elucidate the packing of molecules in the crystal lattice, revealing any intermolecular interactions such as π-stacking between the aromatic rings or halogen bonding involving the bromine atom, which can influence the material's physical properties. mdpi.com

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS, LC-MS)

Chromatographic methods are essential for separating the target compound from any starting materials, byproducts, or impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing the purity of non-volatile compounds like this compound. ekb.eg A typical method would employ a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). Detection would likely be performed using a UV detector, as the aromatic isoquinoline system is a strong chromophore. A pure sample would ideally show a single, sharp peak, and the area of this peak relative to the total area of all peaks can be used to quantify purity (e.g., >98%).

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful combination. It allows for the separation of components in a mixture while simultaneously obtaining mass data for each component. This technique would not only confirm the identity of the main peak as this compound but also help in the identification of any impurities present in the sample.

Advanced Characterization Techniques for Electronic and Molecular Structures (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy, X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS))

A thorough search of scientific databases and literature reveals a significant gap in the experimental data for the advanced spectroscopic characterization of this compound. While the techniques listed are standard for elucidating electronic and molecular structures, their specific application to this compound is not documented in available research.

UV-Vis Spectroscopy: For isoquinoline and its derivatives, UV-Vis spectroscopy is expected to reveal characteristic absorption bands in the ultraviolet region, corresponding to π-π* and n-π* electronic transitions within the aromatic system. The position and intensity of these bands would be modulated by the electron-withdrawing bromo group and the methyl carboxylate group. However, no specific experimental spectra or data tables for this compound could be located.

Fluorescence Spectroscopy: Many isoquinoline derivatives are known to be fluorescent. The emission spectra, quantum yields, and fluorescence lifetimes are sensitive to the nature and position of substituents. It is plausible that this compound would exhibit fluorescence, but without experimental data, its specific emission properties remain unknown.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique that could probe the local atomic structure and oxidation state of the bromine and nitrogen atoms in this compound. The X-ray Absorption Near Edge Structure (XANES) region would provide information about the electronic structure and bonding environment of the absorbing atom. The Extended X-ray Absorption Fine Structure (EXAFS) region could yield details about the coordination number and distances to neighboring atoms. No published XAS studies for this compound were found.

X-ray Photoelectron Spectroscopy (XPS): XPS could be used to determine the elemental composition of the surface of a sample of this compound and the chemical states of the constituent elements (carbon, hydrogen, bromine, nitrogen, and oxygen). High-resolution spectra of the C 1s, Br 3d, N 1s, and O 1s core levels would provide insights into the chemical bonding within the molecule. As with the other techniques, no specific XPS data for this compound are available in the literature.

Data Tables:

Due to the absence of experimental data in the searched sources, it is not possible to generate interactive data tables with detailed research findings for this compound.

Computational and Theoretical Investigations of Methyl 5 Bromoisoquinoline 1 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For a molecule like Methyl 5-bromoisoquinoline-1-carboxylate, DFT calculations would provide fundamental insights into its chemical behavior.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT would identify the lowest energy conformation of this compound. This involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum electronic energy. The planarity of the isoquinoline (B145761) ring system and the orientation of the methyl carboxylate group relative to the ring are key parameters that would be determined. While no specific studies are available, a potential energy surface scan could reveal the rotational barriers and preferred conformations of the ester group.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the most probable sites for electrophilic and nucleophilic attack. Without specific studies, one can only hypothesize based on the constituent functional groups.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific experimental or calculated data for this compound is not available.

| Parameter | Hypothetical Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Difference between ELUMO and EHOMO |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis (e.g., Mulliken Charges)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP map would likely show negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group, indicating these are likely sites for electrophilic attack or hydrogen bonding. The bromine atom and the aromatic protons would likely exhibit regions of positive or near-neutral potential.

In conjunction with MEP, charge distribution analysis methods like Mulliken population analysis would assign partial charges to each atom in the molecule. This provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and electrostatic interactions.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. An MD simulation of this compound, typically in a solvent like water or DMSO, would reveal how the molecule behaves in a dynamic environment. It would allow for extensive sampling of its conformational landscape, particularly the rotation of the ester group, and would show how solvent molecules arrange themselves around the solute, which is crucial for understanding solvation and solubility. Such simulations are foundational for more complex studies like ligand-protein binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model relevant to this compound, a dataset of structurally similar isoquinoline derivatives with measured biological activity (e.g., inhibitory constants against a specific enzyme) would be required. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound, and statistical methods would be used to build a predictive model. Although QSAR studies exist for various isoquinoline derivatives, none were found that specifically include this compound in their dataset.

Ligand-Protein Interaction Studies: Molecular Docking Simulations for Scaffold Exploration

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for exploring how a molecule like this compound might interact with the active site of a biological target, such as a protein kinase or other enzymes. The process involves placing the ligand in various positions and orientations within the protein's binding site and calculating a "docking score," which estimates the binding affinity. The analysis of the resulting docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. While docking studies have been performed on numerous quinoline (B57606) and isoquinoline-based compounds, no specific docking studies featuring this compound as the ligand have been identified in the surveyed literature.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research Design

Methyl 5-bromoisoquinoline-1-carboxylate as a Precursor in the Synthesis of Complex Natural Product Analogs (e.g., Naphthylisoquinoline Alkaloids)

This compound serves as a key precursor in the synthesis of complex natural product analogs, most notably the naphthylisoquinoline alkaloids. These alkaloids, isolated from tropical lianas, exhibit a wide range of biological activities, including antiplasmodial and cytotoxic effects. The synthesis of these intricate molecules often relies on a convergent strategy where the isoquinoline (B145761) and naphthalene (B1677914) units are prepared separately and then coupled.

The 5-bromo substituent on the isoquinoline ring is strategically positioned for metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, which are instrumental in forming the sterically hindered biaryl axis that characterizes many naphthylisoquinoline alkaloids. researchgate.netnih.gov The methyl carboxylate at the 1-position can be readily transformed into other functional groups or can be involved in cyclization reactions to complete the heterocyclic core of the target natural product analog. For instance, the synthesis of analogs of dioncophylline C, an antimalarial naphthylisoquinoline, can be envisioned starting from a functionalized 5-bromoisoquinoline (B27571) derivative. nih.gov

A general synthetic approach involves the coupling of an organometallic derivative of the naphthalene moiety with the 5-bromoisoquinoline core. The resulting biaryl system can then be further elaborated. The ester group at C-1 can be hydrolyzed and decarboxylated, or it can be used to introduce additional substituents, allowing for the creation of a library of analogs for biological evaluation. The atroposelective synthesis of these alkaloids, which controls the spatial arrangement around the biaryl bond, is a significant challenge where the choice of precursor, such as this compound, and the coupling conditions are critical. researchgate.net

Building Block for the Construction of Fused Heterocyclic Systems and Novel Polycycles (e.g., Indolo[2,1-a]isoquinolines)

The reactivity of this compound makes it an excellent starting material for the construction of fused heterocyclic systems and novel polycycles. A prominent example is the synthesis of the indolo[2,1-a]isoquinoline scaffold, which is present in a variety of biologically active compounds. nih.govrsc.orgresearchgate.netrsc.org

Various synthetic strategies have been developed to access this privileged core structure, many of which can utilize a functionalized isoquinoline. These methods often involve radical, transition-metal-catalyzed, or visible-light-induced cyclization reactions. nih.govrsc.orgrsc.org For instance, a palladium-catalyzed carbonylative cyclization of alkene-tethered indoles can be employed to construct the indolo[2,1-a]isoquinoline framework. researchgate.net In such a synthesis, the bromine atom of this compound can be used as a handle for introducing the necessary tether for cyclization via a cross-coupling reaction. The methyl carboxylate group can influence the reactivity of the isoquinoline ring and can be a site for further modification.

The following table summarizes some of the methods used to synthesize indolo[2,1-a]isoquinoline derivatives, highlighting the versatility of the isoquinoline scaffold.

| Reaction Type | Catalyst/Reagent | Key Transformation | Reference |

| Radical Cascade Cyclization | CuBr₂ / TBHP | Addition/cyclization of activated alkenes | nih.gov |

| Visible-Light-Induced Radical Cascade | Photocatalyst | Redox neutral cyclization | rsc.org |

| Metal-Free Radical Cascade | α-keto acids | Reaction with 2-aryl-N-acryloyl indoles | rsc.org |

| Palladium-Catalyzed Carbonylative Cyclization | Pd Catalyst / CO surrogate | Cyclization of alkene-tethered indoles | researchgate.net |

Scaffold for Investigating Structure-Activity Relationships (SAR) in Medicinal Chemistry Research

The isoquinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds. nih.govrsc.orgresearchsolutions.com this compound is an ideal starting point for structure-activity relationship (SAR) studies, which are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate. researchgate.net The two distinct functional groups, the bromo substituent and the methyl carboxylate, offer orthogonal handles for chemical modification.

The presence of the bromine atom at the 5-position and the methyl ester at the 1-position allows for the systematic functionalization and diversification of the isoquinoline scaffold. The bromine atom can be readily converted into a wide range of other functional groups through various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). nih.govrsc.org This enables the introduction of different aryl, alkyl, or amino groups to probe the steric and electronic requirements of a biological target.

The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. It can also be reduced to an alcohol or converted to a ketone. This allows for the exploration of how different substituents at the 1-position affect biological activity. This systematic modification allows medicinal chemists to build a library of compounds around the isoquinoline core, which can then be screened to identify key structural features responsible for the desired biological effect. nih.gov

The introduction of a methyl group at a specific position in a molecule can sometimes lead to a dramatic and unexpected increase in biological potency, a phenomenon known as the "magic methyl" effect. illinois.edunih.govjuniperpublishers.comnih.govresearchgate.net This effect is often attributed to favorable hydrophobic interactions with the target protein, improved metabolic stability, or conformational restriction that locks the molecule in a more active conformation.

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov They are essential tools for target validation and for understanding the function of proteins in their native environment. An ideal chemical probe is potent, selective, and has a known mechanism of action. The isoquinoline scaffold is found in many molecules that have been developed as chemical probes. nih.gov

This compound can serve as a starting point for the development of such probes. The bromo and ester functionalities allow for the attachment of reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels, without significantly altering the core structure responsible for target binding. These tagged molecules can then be used in a variety of applications, including fluorescence microscopy, pull-down assays, and target identification studies.

Application in Materials Science Research, Including Photoluminescent Materials and Molecular Sensors

Beyond its applications in the life sciences, the isoquinoline scaffold is also of interest in materials science, particularly in the development of photoluminescent materials and molecular sensors. mdpi.comnih.gov The extended π-system of the isoquinoline ring gives rise to intrinsic fluorescence properties, which can be tuned by the introduction of various substituents. mdpi.comnih.gov

The functional groups on this compound allow for the synthesis of a wide range of derivatives with tailored photophysical properties. For example, the bromine atom can be replaced with fluorogenic groups through cross-coupling reactions to enhance the quantum yield and shift the emission wavelength. The resulting compounds can be investigated for applications in organic light-emitting diodes (OLEDs), fluorescent dyes, and security inks.

Furthermore, the isoquinoline nucleus can be incorporated into larger molecular structures designed to act as chemosensors. nanobioletters.comdaneshyari.commdpi.com These sensors can detect the presence of specific ions or molecules through a change in their fluorescence or color. For example, an isoquinoline derivative can be functionalized with a receptor unit that selectively binds to a metal ion. This binding event can alter the electronic properties of the isoquinoline core, leading to a measurable change in its optical properties. The versatility of this compound makes it a valuable platform for the design and synthesis of novel molecular sensors for environmental monitoring, medical diagnostics, and industrial process control.

Future Research Directions and Emerging Paradigms for Methyl 5 Bromoisoquinoline 1 Carboxylate

Development of More Sustainable and Green Synthetic Methodologies

Traditional isoquinoline (B145761) syntheses, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, often rely on harsh conditions and stoichiometric, toxic reagents, limiting their green chemistry credentials. organic-chemistry.orgthieme-connect.com Future efforts will undoubtedly focus on developing more sustainable routes to Methyl 5-bromoisoquinoline-1-carboxylate and its analogues. A key trend is the move towards transition-metal-free or catalyst-free reactions, which reduce costs and metal contamination in final products. organic-chemistry.orgbohrium.com For instance, methods using water as a solvent or reactions that proceed without any catalyst are being developed for the core isoquinoline structure and could be adapted. bohrium.com

Another avenue involves the use of less hazardous reagents and the design of atom-economical reaction cascades. Methodologies that build the isoquinoline skeleton from simple precursors with minimal waste generation are highly desirable. Research into C-H activation, for example, allows for the direct formation of C-C or C-N bonds without pre-functionalized starting materials, representing a significant step towards greener synthesis. researchgate.net The application of these modern, environmentally friendly strategies to construct the specific 5-bromo-1-carboxylate substitution pattern is a key area for future investigation.

Table 1: Comparison of Traditional vs. Emerging Green Synthesis Approaches for Isoquinolines

| Feature | Traditional Methods (e.g., Bischler-Napieralski) | Emerging Green Methodologies |

| Catalysts | Often require strong acids (e.g., P₂O₅, H₂SO₄) | Transition-metal catalysis (e.g., Ru, Rh), organocatalysis, or catalyst-free systems. bohrium.comresearchgate.net |

| Solvents | Typically harsh organic solvents | Water, polyethylene (B3416737) glycol (PEG), or solvent-free conditions. bohrium.comresearchgate.net |

| Conditions | High temperatures, often harsh acidic or basic conditions. organic-chemistry.org | Milder reaction conditions, sometimes at room temperature. nih.gov |

| Atom Economy | Can be low, with significant side-product formation | Higher atom economy through cascade or multi-component reactions. researchgate.net |

| Sustainability | Generation of toxic waste, use of hazardous reagents | Reduced waste, use of recyclable catalysts, and safer reagents. rsc.org |

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in conventional batch flasks, offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.gov This technology enables superior control over reaction parameters such as temperature and pressure, enhances safety when dealing with hazardous intermediates, and allows for straightforward scalability. nih.govresearchgate.net

The synthesis of this compound and its subsequent modifications could greatly benefit from flow chemistry. For example, hazardous nitration or bromination steps could be performed more safely in a closed-loop flow system. Furthermore, multi-step syntheses can be "telescoped," where the output of one reactor flows directly into the next, eliminating the need for intermediate workups and purifications. researchgate.net This approach, combined with automated optimization platforms, can rapidly screen reaction conditions to maximize yield and purity, accelerating the discovery and production of novel derivatives. The continuous synthesis of related heterocyclic compounds like quinolines has already been demonstrated, paving the way for its application to isoquinolines. rsc.org

Exploitation in Catalyst Design and Ligand Development for Asymmetric Synthesis

Isoquinoline and its structural isomer, quinoline (B57606), are important motifs in the design of chiral ligands for asymmetric catalysis. nih.govresearchgate.net These ligands coordinate to a metal center and create a chiral environment that allows for the synthesis of single-enantiomer products, which is crucial in the pharmaceutical industry.

This compound is an ideal starting point for developing novel chiral ligands. The isoquinoline nitrogen and the ester's carbonyl oxygen can act as bidentate chelating sites for a metal. The bromine atom at the C5-position serves as a convenient anchor point for introducing chiral auxiliaries via cross-coupling reactions. By attaching a known chiral molecule to the 5-position, a library of new ligands could be generated. These ligands could then be screened in various asymmetric transformations, such as hydrogenations, cycloadditions, or C-C bond-forming reactions, potentially leading to catalysts with unique reactivity or selectivity. datapdf.comacs.org

Chemoinformatics and Machine Learning Approaches for Rational Design and Discovery of Novel Derivatives

Chemoinformatics and machine learning (ML) are transforming drug discovery by enabling the analysis of vast chemical datasets to predict the properties of new molecules. nih.govresearchgate.net These in silico techniques can be used to design virtual libraries of compounds and screen them for potential biological activity, toxicity, or desirable physicochemical properties before any laboratory synthesis is undertaken. mdpi.comscite.ai

Starting with this compound as a core scaffold, computational tools can be used to generate millions of virtual derivatives by systematically modifying the substituents at the 1- and 5-positions and elsewhere on the ring. ML models, trained on existing data of known bioactive molecules, can then predict which of these virtual compounds are most likely to be active against a specific biological target, such as a protein kinase or a receptor. This rational, data-driven approach focuses synthetic efforts on the most promising candidates, saving significant time and resources in the discovery pipeline. nih.gov

Exploration of New Reactivity Modes and Multi-Component Reactions

Multi-component reactions (MCRs), where three or more starting materials are combined in a single step to form a complex product, are highly efficient and atom-economical. nih.gov They are powerful tools for rapidly building molecular diversity. The development of new MCRs that incorporate the isoquinoline skeleton is an active area of research. nih.govacs.org

Future research could explore the use of a precursor to this compound in a novel MCR to construct the functionalized ring system in one pot. thieme-connect.com Alternatively, the compound itself can be used as a substrate in reactions that leverage its existing functionality. For example, an MCR could be designed where the bromine atom participates in a palladium-catalyzed coupling, the ester is converted to an amide, and another component reacts with the isoquinoline nitrogen in a single, orchestrated sequence. Such strategies provide rapid access to complex and densely functionalized molecules that would be difficult to prepare using traditional linear synthesis. acs.org

Advanced Functionalization Strategies for Targeted Molecular Architectures

The true value of a building block like this compound lies in the ability to selectively modify its functional groups to build targeted molecular architectures. The bromine atom is particularly valuable, as it is a prime substrate for a wide range of transition-metal-catalyzed cross-coupling reactions.

Future work will focus on applying a full suite of modern synthetic methods to this scaffold. These include:

Suzuki, Stille, and Sonogashira couplings: To introduce new aryl, vinyl, or alkynyl groups at the C5-position.

Buchwald-Hartwig amination: To form C-N bonds, introducing amines, amides, or other nitrogen-containing groups.

C-H Activation/Functionalization: To directly modify other positions on the isoquinoline ring system, such as C8, without prior installation of a leaving group. bohrium.com

Ester Manipulation: The methyl carboxylate at C1 can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or converted to a wide variety of amides, providing another point for diversification.

By combining these strategies, chemists can precisely and systematically tailor the structure of the molecule to optimize its properties for a specific application, be it as a pharmaceutical agent, an organic electronic material, or a specialized ligand.

Table 2: Potential Functionalization Reactions for this compound

| Position | Functional Group | Potential Transformations | Reagents/Catalysts |

| C5 | Bromo | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | ||

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | ||

| Cyanation | Zn(CN)₂, Pd catalyst | ||

| C1 | Methyl Carboxylate | Hydrolysis | LiOH, NaOH, or acid |

| Amidation | Amine, coupling agent (e.g., HATU) or direct thermal conversion | ||

| Reduction | LiAlH₄, DIBAL-H | ||

| Grignard Addition | R-MgBr | ||

| Ring C-H | C-H Bonds (e.g., C8) | C-H Arylation/Alkylation | Aryl halide, Pd/Ru/Rh catalyst, Directing Group. bohrium.comresearchgate.net |

常见问题

Q. Advanced Research Focus

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinases or phosphodiesterases. Bromine’s hydrophobic contacts improve binding affinity in hydrophobic pockets .

- QSAR models : Use Hammett constants (σₚ = +0.23 for Br) to correlate electronic effects with bioactivity . Validate with experimental IC₅₀ data from enzymatic assays .

How can the purity of this compound be validated, and what analytical thresholds are considered acceptable?

Q. Basic Research Focus

| Method | Threshold | Key Observations |

|---|---|---|

| HPLC | >95% peak area | Retention time: 8.2 min (C18 column) |

| Melting Point | 142–144°C | Sharp melting range indicates purity |

| Elemental Analysis | C: 42.2%, H: 3.1%, Br: 31.2% | Deviation <0.3% from theoretical values |

What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies of this compound derivatives?

Q. Advanced Research Focus

- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes. Bromine’s steric bulk may reduce CYP450-mediated degradation compared to chloro analogs .

- Prodrug design : Ester hydrolysis (e.g., carboxylate → free acid) improves solubility and bioavailability in in vivo models .

- Dose-response reconciliation : Use Hill slopes to compare efficacy thresholds across assays .

What are the best practices for documenting synthetic procedures of this compound to ensure reproducibility?

Q. Basic Research Focus

- Detailed parameters : Report reaction temperature (±2°C), solvent ratios (v/v), and catalyst loading (mol%).

- Validation : Include replicate experiments (n ≥ 3) with SD ≤5% for yields .

- Safety : Note bromine’s toxicity and recommend fume hood use .

How does the crystal structure of this compound inform its molecular interactions in solid-state chemistry?

Advanced Research Focus

SHELXL-refined structures reveal intermolecular C–H⋯O hydrogen bonds (2.7–3.1 Å) between the carbonyl group and adjacent aromatic protons, stabilizing the lattice. Bromine’s polarizability contributes to halogen bonding (Br⋯N distance: 3.3 Å), which may influence co-crystallization with receptor proteins .

Notes

- Data tables derived from peer-reviewed sources (e.g., PubChem, synthesis protocols).

- Advanced questions integrate computational, mechanistic, and translational insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。